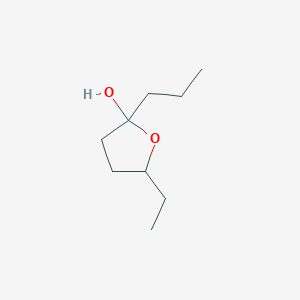
5-Ethyl-2-propyltetrahydrofuran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-propyltetrahydrofuran-2-ol is an organic compound belonging to the class of tetrahydrofurans, which are cyclic ethers. This compound features a tetrahydrofuran ring substituted with ethyl and propyl groups, as well as a hydroxyl group. Tetrahydrofurans are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 5-ethyl-2-propyl-1,4-butanediol, under acidic conditions. The reaction typically proceeds via intramolecular nucleophilic substitution, forming the tetrahydrofuran ring.
Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step introduces the hydroxyl group at the desired position on the tetrahydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation of suitable precursors. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed to facilitate the hydrogenation process, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-propyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form corresponding alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
5-Ethyl-2-propyltetrahydrofuran-2-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-propyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The tetrahydrofuran ring provides stability and rigidity, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the ethyl and propyl substitutions.
2-Methyltetrahydrofuran: Similar structure with a methyl group instead of ethyl and propyl groups.
2,5-Dimethyltetrahydrofuran: Contains two methyl groups on the tetrahydrofuran ring.
Uniqueness
5-Ethyl-2-propyltetrahydrofuran-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-ethyl-2-propyloxolan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-3-6-9(10)7-5-8(4-2)11-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
CMRUJROLMPJNQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(O1)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


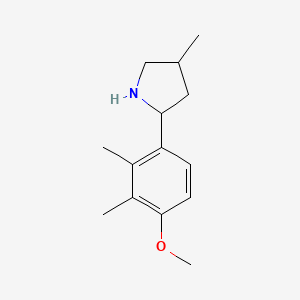

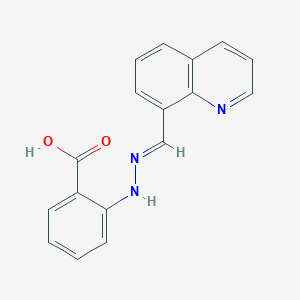
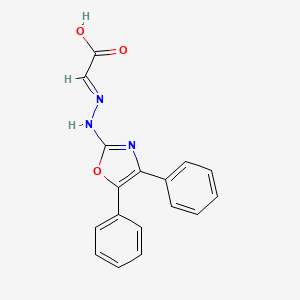
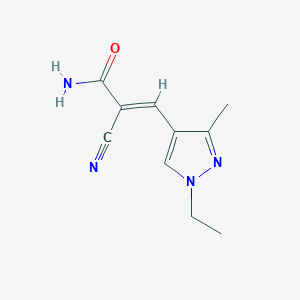
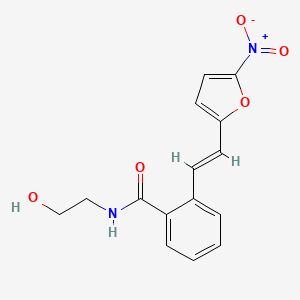



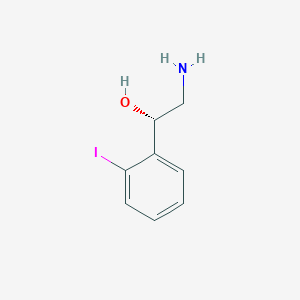

![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
